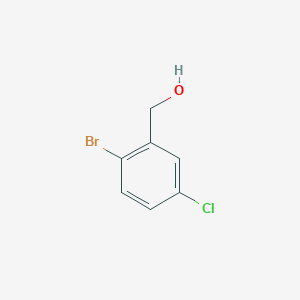

2-Bromo-5-chlorobenzyl alcohol

説明

特性

IUPAC Name |

(2-bromo-5-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLUSOFTODTRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633377 | |

| Record name | (2-Bromo-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60666-70-8 | |

| Record name | (2-Bromo-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60666-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-chlorobenzyl alcohol molecular structure

Part 1: Executive Summary

2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) is a high-value halogenated building block critical to modern medicinal chemistry. Distinguished by its unique 1,2,5-substitution pattern, this scaffold offers orthogonal reactivity: the labile benzylic hydroxyl group allows for etherification or oxidation, while the aryl bromide and chloride moieties provide differentiated sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive structural analysis, validated synthetic protocols, and application workflows for researchers utilizing this compound in the development of antifungal agents (benzoxaboroles) and kinase inhibitors (VEGFR-2).

Part 2: Molecular Architecture & Electronic Properties

The chemical versatility of 2-Bromo-5-chlorobenzyl alcohol stems from the electronic interplay between its substituents.

Structural Connectivity

-

Core: Benzene ring.

-

Position 1: Hydroxymethyl group (-CH₂OH). Acts as a directing group for lithiation and a nucleophile/electrophile handle.

-

Position 2: Bromine atom.[1][2][3][4] The primary site for palladium-catalyzed oxidative addition due to the weaker C-Br bond compared to C-Cl.

-

Position 5: Chlorine atom.[1][2][5][6][7][8] Provides metabolic stability and lipophilicity; generally inert under standard Suzuki conditions used for the bromine, allowing for sequential functionalization.

Electronic Analysis

-

Inductive Effects: Both halogens exert a

(electron-withdrawing) inductive effect, deactivating the ring towards electrophilic aromatic substitution. -

Steric Environment: The ortho-bromine creates significant steric bulk near the benzylic position, influencing the rotational barrier of the hydroxymethyl group and protecting the C1 position from metabolic oxidation.

Figure 1: Connectivity map highlighting the orthogonal reactive sites (Br vs Cl) and the benzylic handle.

Part 3: Spectroscopic Characterization

Accurate identification is paramount. The following data is derived from high-purity samples (DMSO-d₆ solvent).

¹H NMR Analysis (300 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |

| 7.57 | Doublet (d) | 1H | J = 8.7 | H-3 | Deshielded by ortho-Br; couples with H-4. |

| 7.50 | Multiplet (m) | 1H | meta | H-6 | Ortho to CH₂OH; appears as a narrow doublet/multiplet due to weak meta-coupling. |

| 7.26 | Multiplet (dd) | 1H | J = 8.7, ~2.5 | H-4 | Ortho to Cl, meta to Br. Shows strong ortho coupling to H-3 and weak meta coupling to H-6. |

| 5.59 | Triplet (t) | 1H | J = 6.0 | -OH | Hydroxyl proton coupled to methylene protons. |

| 4.46 | Doublet (d) | 2H | J = 6.0 | -CH₂- | Benzylic methylene; doublet confirms coupling to OH. |

Diagnostic Key: The doublet at 7.57 ppm (H-3) is the most distinct aromatic signal, shifted downfield by the adjacent bromine atom.

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 220/222/224.

-

Isotope Pattern: The presence of one Br (

) and one Cl (

Part 4: Synthetic Methodologies

Two primary pathways exist for synthesizing this scaffold. The Aldehyde Reduction (Method A) is preferred for laboratory scale due to milder conditions and higher atom economy.

Method A: Reduction of 2-Bromo-5-chlorobenzaldehyde (Preferred)

-

Precursor: 2-Bromo-5-chlorobenzaldehyde (CAS 174265-12-4).

-

Solvent: Methanol (MeOH).[10]

Protocol:

-

Dissolution: Dissolve 2-bromo-5-chlorobenzaldehyde (1.0 eq) in MeOH (0.3 M concentration). Cool to 0°C.[3][9]

-

Addition: Add NaBH₄ (0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[11]

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

-

Yield: Typically 90-95% (White solid).

Method B: Reduction of 2-Bromo-5-chlorobenzoic Acid

-

Precursor: 2-Bromo-5-chlorobenzoic acid (CAS 21739-93-5).[2]

-

Reagent: Borane-THF complex (BH₃·THF).

-

Note: Requires strictly anhydrous conditions; more expensive than Method A.

Figure 2: Step-by-step reaction pathway for the preferred NaBH₄ reduction method.

Part 5: Pharmaceutical Applications

This molecule serves as a "linchpin" scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .

Boron-Based Antifungals (Benzoxaboroles)

The 2-bromo-5-chlorobenzyl alcohol scaffold is a direct precursor to Tavaborole analogs.

-

Mechanism: The benzylic alcohol is protected, and the aryl bromide undergoes lithium-halogen exchange followed by boronation.

-

Cyclization: Acidic hydrolysis yields the benzoxaborole ring, which binds to the editing site of leucyl-tRNA synthetase in fungi.

VEGFR-2 Kinase Inhibitors

Derivatives of this scaffold are used to synthesize Benzoxazoles and Indazoles .

-

Pathway: The benzyl alcohol is oxidized to the aldehyde or acid, then condensed with aminophenols to form the benzoxazole core.

-

Target: These motifs fit into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibiting angiogenesis in tumor environments.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER GHS Classifications: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

| Hazard Code | Description | Precautionary Measure |

| H301 | Toxic if swallowed. | Do not eat, drink, or smoke. Wash hands thoroughly. |

| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation. | Wear safety goggles. |

| H335 | May cause respiratory irritation. | Use only in a fume hood. |

Storage: Store at room temperature (15-25°C), under inert atmosphere (Argon/Nitrogen) if possible to prevent slow oxidation of the alcohol.

References

-

Baker, S. J., et al. (2007). Boron-containing small molecules. U.S. Patent Application US20070265226A1. Link (Source for specific NMR data and synthesis from acid).

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-chlorobenzyl alcohol Product Sheet (CAS 60666-70-8).[5][7][12] Link

-

PubChem. (2023). Compound Summary for CID 329796221 (2-Bromo-5-chlorobenzyl alcohol). National Library of Medicine. Link

-

Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Bromo-5-chlorobenzyl alcohol. Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki coupling utility).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2006089067A2 - Boron-containing small molecules - Google Patents [patents.google.com]

- 4. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chlorobenzyl alcohol [oakwoodchemical.com]

- 6. AU2010203096A1 - Boron-containing small molecules - Google Patents [patents.google.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. US20070286822A1 - Compounds for the Treatment of Periodontal Disease - Google Patents [patents.google.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 页面加载中... [china.guidechem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chlorobenzyl alcohol is a key substituted benzyl alcohol derivative utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals. Its bifunctional nature, featuring both a reactive benzylic alcohol and a di-halogenated aromatic ring, allows for a wide array of subsequent chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction and Strategic Importance

The strategic importance of 2-bromo-5-chlorobenzyl alcohol lies in its utility as a precursor for more complex molecular architectures. The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The bromine and chlorine substituents on the aromatic ring offer distinct reactivities for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the controlled, sequential introduction of diverse functionalities. This orthogonal reactivity is highly prized in medicinal chemistry for the construction of compound libraries for drug discovery.

Retrosynthetic Analysis & Primary Synthesis Routes

A retrosynthetic analysis of 2-bromo-5-chlorobenzyl alcohol reveals two primary and logical disconnection points, leading to two major synthetic strategies starting from commercially available materials:

-

Route A: Functionalization of the Benzylic Position. This approach begins with 2-bromo-5-chlorotoluene and involves the introduction of the hydroxyl group at the benzylic carbon.

-

Route B: Reduction of a Carbonyl Group. This strategy starts with a more oxidized precursor, such as 2-bromo-5-chlorobenzoic acid or 2-bromo-5-chlorobenzaldehyde, and involves the reduction of the carbonyl group to the corresponding alcohol.

The choice between these routes often depends on the availability and cost of starting materials, desired scale, and safety considerations associated with the reagents.

In-Depth Discussion of Synthesis Routes

Route A: From 2-Bromo-5-chlorotoluene

This is a two-step process involving a free-radical bromination at the benzylic position, followed by a nucleophilic substitution (hydrolysis) to yield the desired alcohol.

Step 1: Benzylic Bromination

The first step is the selective bromination of the methyl group of 2-bromo-5-chlorotoluene to form 2-bromo-5-chlorobenzyl bromide.[1] This reaction is a classic example of a free-radical chain reaction.

-

Mechanism Insight: The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates a small number of bromine radicals.[1][2] These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzylic radical is resonance-stabilized by the aromatic ring, making this position particularly susceptible to radical abstraction. This stabilized radical then reacts with a bromine source to form the benzyl bromide and a new bromine radical, propagating the chain.[3][4]

-

Reagent Selection (E-E-A-T): While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1][2][4] The key advantage of NBS is that it maintains a very low, constant concentration of Br₂ in the reaction mixture, which is generated in situ by the reaction of NBS with trace amounts of HBr.[2][4] This low concentration is crucial to prevent the competing electrophilic addition of bromine across the aromatic ring, thereby ensuring high selectivity for the desired benzylic bromination.[2][4] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

Step 2: Hydrolysis of the Benzyl Bromide

The intermediate, 2-bromo-5-chlorobenzyl bromide, is a reactive benzylic halide. It can be readily converted to the corresponding alcohol via hydrolysis.

-

Mechanism Insight: This transformation is typically an Sₙ2 reaction, where a nucleophile (water or hydroxide) attacks the electrophilic benzylic carbon, displacing the bromide ion. However, due to the stability of the benzylic carbocation, an Sₙ1 pathway can also be operative.

-

Experimental Considerations: The hydrolysis can be effected by reacting the benzyl bromide with water, often in the presence of a mild base like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) to neutralize the HBr formed during the reaction. The use of a co-solvent such as acetone or THF can improve the solubility of the organic halide in the aqueous medium.

Route B: From 2-Bromo-5-chlorobenzoic Acid

This route involves the direct reduction of the carboxylic acid functional group. It is often more direct than Route A, provided the starting benzoic acid is readily available.

-

Mechanism Insight: The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent capable of reducing the relatively unreactive carboxyl group. Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this purpose.[5][6][7] The mechanism involves the initial deprotonation of the acidic proton by the hydride, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent delivery of hydride ions reduces the carbonyl group first to an aldehyde intermediate (which is immediately reduced further) and finally to the alcohol level.[5]

-

Reagent Selection (E-E-A-T): Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[5] Therefore, the reaction must be carried out under strictly anhydrous (dry) conditions, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][7] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reaction is typically performed at 0 °C to room temperature and is followed by a careful workup procedure.[7] This involves quenching the excess LAH with a reagent like ethyl acetate, followed by the sequential addition of water and a base (e.g., NaOH solution) or acid to hydrolyze the aluminum alkoxide complex and precipitate aluminum salts, which can then be filtered off.[5]

Comparative Analysis of Synthesis Routes

| Feature | Route A (from Toluene) | Route B (from Benzoic Acid) |

| Starting Material | 2-Bromo-5-chlorotoluene | 2-Bromo-5-chlorobenzoic acid |

| Number of Steps | 2 | 1 |

| Key Reagents | NBS, AIBN, NaHCO₃ | LiAlH₄ |

| Pros | Avoids use of highly reactive LAH. Milder conditions for the second step. | More atom-economical and direct. |

| Cons | Two-step process may lower overall yield. Benzylic bromination can sometimes lead to over-bromination. Use of CCl₄ is environmentally unfavorable. | Requires strict anhydrous conditions. LAH is hazardous (pyrophoric, water-reactive). Workup can be challenging. |

| Scalability | Generally scalable, but purification of the intermediate may be required. | Scalable, but requires specialized equipment and handling procedures for LAH. |

Detailed Experimental Protocol (Route B)

This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize 2-bromo-5-chlorobenzyl alcohol via the reduction of 2-bromo-5-chlorobenzoic acid using lithium aluminum hydride.

Materials:

-

2-Bromo-5-chlorobenzoic acid (1 eq.)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% w/v aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup:

-

Assemble the oven-dried three-neck flask with a magnetic stir bar, addition funnel, and a condenser under an inert atmosphere of nitrogen.

-

In the flask, carefully suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of Substrate:

-

Dissolve 2-bromo-5-chlorobenzoic acid (1 eq.) in a separate flask containing anhydrous THF.

-

Transfer this solution to the addition funnel.

-

Add the solution of the benzoic acid dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C. (Note: The initial reaction is an acid-base reaction that evolves hydrogen gas).

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Workup (Quenching):

-

Cool the reaction mixture back down to 0 °C with an ice-water bath.

-

CAUTION: The following steps are highly exothermic and evolve hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

-

Slowly add ethyl acetate dropwise to quench the excess unreacted LAH.

-

Following the Fieser workup procedure: for every 'x' g of LAH used, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.

-

Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Filter the slurry through a pad of Celite® in a Büchner funnel to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 2-bromo-5-chlorobenzyl alcohol, which can be further purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization if necessary.

-

Characterization

The identity and purity of the synthesized 2-bromo-5-chlorobenzyl alcohol should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals in the aromatic region (approx. 7.0-7.5 ppm) for the three aromatic protons, a singlet for the benzylic methylene protons (CH₂OH) around 4.5-4.8 ppm, and a broad singlet for the hydroxyl proton (OH), which may exchange with D₂O.

-

¹³C NMR: Expect six distinct signals for the aromatic carbons and one signal for the benzylic carbon (CH₂OH) around 60-65 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (C₇H₆BrClO), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

Safety and Handling

-

Lithium Aluminum Hydride (LAH): Is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. All operations involving LAH must be conducted under an inert atmosphere in a fume hood, away from sources of water or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Handle in a well-ventilated fume hood.

-

Solvents: Anhydrous THF and diethyl ether are highly flammable. Carbon tetrachloride is a known carcinogen and is harmful to the environment. Handle all solvents with appropriate care and dispose of waste according to institutional guidelines.

References

-

ReMaster. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination with N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Retrieved from [Link]

-

Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride gives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. testbook.com [testbook.com]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

Technical Guide: 2-Bromo-5-chlorobenzyl Alcohol Safety and Handling

[1]

Executive Summary

2-Bromo-5-chlorobenzyl alcohol (CAS: 60666-70-8) is a high-value halogenated scaffold used primarily in the synthesis of pharmaceutical intermediates.[1] Its structural utility lies in its chemoselective orthogonality : the primary alcohol, aryl bromide, and aryl chloride moieties offer three distinct reaction vectors.[1] However, this poly-functionality introduces specific handling risks, primarily related to skin/eye irritation and potential sensitization.[1] This guide synthesizes physical property data, toxicology, and operational protocols to ensure safe, reproducible handling in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state is the first line of defense.[1] Unlike simple benzyl alcohol (a liquid), the 2-bromo-5-chloro analog is a solid at room temperature, which changes the exposure risk from vapor inhalation to dust inhalation.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 60666-70-8 | Use for exact inventory tracking and SDS retrieval.[1] |

| Molecular Formula | C₇H₆BrClO | Halogenated waste stream required.[1] |

| Molecular Weight | 221.48 g/mol | High atom economy impact in synthesis.[1] |

| Physical State | Solid (Crystalline powder) | Dust Hazard: Require static control during weighing.[1] |

| Melting Point | 81–83 °C | Heat sensitive; store away from heat sources.[1] |

| Solubility | Soluble in MeOH, DMSO, DCM | Compatible with standard organic workups. |

| Purity Grade | Typically >98% | Impurities may include regioisomers; verify by NMR.[1] |

Hazard Identification & Toxicology[1][3][7][8]

This compound is classified under GHS as an Irritant (Category 2) .[1] While it lacks the extreme lachrymatory properties of its benzyl bromide counterpart, it possesses significant contact hazards.[1]

GHS Classification (H-Codes)[1][3][5]

-

H302: Harmful if swallowed.[1]

Toxicological Insight

The benzylic alcohol moiety is generally metabolically accessible, but the halogenated ring increases lipophilicity, potentially enhancing dermal absorption.[1]

-

Acute Effects: Inhalation of dust causes immediate irritation to the upper respiratory tract.[1] Contact with eyes results in redness and pain (conjunctivitis risk).[1]

-

Chronic Effects: Repeated exposure to halogenated aromatics can lead to sensitization.[1] There is no specific data indicating it is a carcinogen, but it should be treated as a potential mutagen until validated otherwise.[1]

Storage & Stability Engineering

Proper storage prevents the degradation of the alcohol to the aldehyde (2-bromo-5-chlorobenzaldehyde) or the formation of dimeric ethers.[1]

Protocol 3.1: Storage Architecture

-

Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to retard oxidation.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The benzylic position is susceptible to auto-oxidation over time.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation due to the aryl halide moieties.[1]

Operational Handling & Synthesis Protocols

This section details the safe manipulation of the compound.[1][3][5][7][8] The workflow emphasizes the "Hierarchy of Controls," prioritizing engineering solutions over PPE.

Diagram 1: Safe Handling Workflow

This diagram illustrates the decision logic for handling solid halogenated benzyl alcohols, moving from engineering controls to personal protection.

Caption: Operational workflow emphasizing containment (Fume Hood) and static control during the weighing of the solid powder.

Protocol 4.1: Synthetic Utility & Chemoselectivity

Expertise Note: The value of this scaffold is its differential reactivity.[1] You must control reaction conditions to avoid "scrambling" the halogens.[1]

-

Vector A (Alcohol -OH):

-

Vector B (Aryl Bromide -Br):

-

Vector C (Aryl Chloride -Cl):

Diagram 2: Chemoselective Reaction Pathways

This diagram visualizes the logical order of operations to maintain safety and yield.[1]

Caption: Chemoselective map showing safe functionalization pathways. Note the warning against strong bases (n-BuLi) which may cause side reactions at the benzylic position.[1]

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[1] This protocol is self-validating: if symptoms persist after these steps, medical escalation is automatic.[1]

Table 2: Emergency Contingency Matrix

| Exposure Route | Immediate Action (First 60 Seconds) | Secondary Action | Medical Trigger |

| Inhalation | Move victim to fresh air immediately.[1][3][4] | Loosen clothing; keep warm and quiet.[1][3] | Difficulty breathing or coughing.[1] |

| Skin Contact | Brush off dry powder before wetting.[1] Wash with soap/water for 15 min.[1][5] | Remove contaminated clothing/shoes.[1] | Redness, blistering, or burning sensation.[1] |

| Eye Contact | Rinse cautiously with water for 15 mins.[1][6][5] Remove contact lenses.[1][6][4][7][8] | Cover eye with sterile patch (do not apply pressure).[1] | Blurred vision or persistent pain.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Drink 1-2 glasses of water to dilute.[1] | Nausea, vomiting, or dizziness.[1] |

| Spill Cleanup | Evacuate area. Wear N95/P100 mask.[1] | Sweep up carefully to avoid dust (wet sweep preferred).[1] | Spills > 100g require HazMat review.[1] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11534245, 2-Bromo-5-chlorobenzyl alcohol. Retrieved from [Link]

-

Oakwood Chemical (2025). Product Information and SDS: 2-Bromo-5-chlorobenzyl alcohol (033229).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Bromo-5-chlorobenzyl alcohol.[1] Retrieved from [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.pt [fishersci.pt]

- 6. fishersci.com [fishersci.com]

- 7. redox.com [redox.com]

- 8. valudor.com [valudor.com]

- 9. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Dapagliflozin Utilizing 2-Bromo-5-chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The synthetic route described herein utilizes 2-Bromo-5-chlorobenzyl alcohol as a key starting material for the formation of the crucial diarylmethane core of the final molecule. This guide offers a step-by-step methodology, including the activation of the benzyl alcohol, a subsequent Friedel-Crafts alkylation, the critical C-glycosylation, and final deprotection steps. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. All protocols are designed to be self-validating, with in-process controls and characterization data points.

Introduction

Dapagliflozin is a first-in-class SGLT2 inhibitor widely used in the management of type 2 diabetes mellitus. Its mechanism of action, which involves the inhibition of glucose reabsorption in the kidneys, offers an insulin-independent pathway to glycemic control.[1][2] The core structure of Dapagliflozin features a C-aryl glucoside, a modification from the naturally occurring O-glucoside phlorizin, which imparts metabolic stability and oral bioavailability.[1]

While several synthetic routes to Dapagliflozin have been reported, many commence from 5-bromo-2-chlorobenzoic acid.[3] This application note details a robust and scientifically sound pathway that begins with the readily available 2-Bromo-5-chlorobenzyl alcohol. This route hinges on the strategic formation of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, via a Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis.[3] Subsequent C-glycosylation and deprotection steps lead to the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The synthesis of Dapagliflozin from 2-Bromo-5-chlorobenzyl alcohol can be conceptualized in four principal stages:

-

Activation of the Benzyl Alcohol: Conversion of the hydroxyl group of 2-Bromo-5-chlorobenzyl alcohol into a more reactive leaving group, such as a benzyl chloride, to facilitate electrophilic aromatic substitution.

-

Formation of the Diaryl Methane Core: A Friedel-Crafts alkylation reaction between the activated benzyl species and phenetole to construct the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate.

-

C-Glycosylation: The stereoselective formation of the C-C bond between the diarylmethane moiety and a protected glucose precursor.

-

Final Deprotection and Reduction: Removal of the protecting groups from the sugar moiety and reduction of the anomeric center to yield Dapagliflozin.

Caption: Overall synthetic workflow for Dapagliflozin.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-5-chlorobenzyl chloride (Activation)

Rationale: The conversion of the primary alcohol to a benzyl chloride is a crucial activation step. The hydroxyl group is a poor leaving group, and its conversion to a chloride facilitates the subsequent Friedel-Crafts alkylation. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.[4][5][6]

Protocol:

-

To a stirred solution of 2-Bromo-5-chlorobenzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of alcohol) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40-50 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slow addition to ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-5-chlorobenzyl chloride as a crude product, which can often be used in the next step without further purification.

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Bromo-5-chlorobenzyl alcohol | 1.0 eq | Starting Material |

| Thionyl chloride (SOCl₂) | 1.2 eq | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | ~0.05 eq | Catalyst |

| Anhydrous DCM/Toluene | 5-10 mL/g | Solvent |

| Reaction Temperature | 0 °C to reflux | Controlled Reaction |

| Reaction Time | 2-4 hours | Completion of Reaction |

| Expected Yield | >95% (crude) | Product Formation |

Part 2: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Friedel-Crafts Alkylation)

Rationale: This step forms the carbon skeleton of the Dapagliflozin aglycone via a Friedel-Crafts alkylation. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a carbocation or a carbocation-like complex from the benzyl chloride, which then acts as the electrophile in the electrophilic aromatic substitution reaction with the electron-rich phenetole.[3][7]

Caption: Mechanism of Friedel-Crafts Alkylation.

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C.

-

In a separate flask, dissolve 2-Bromo-5-chlorobenzyl chloride (1.0 eq) and phenetole (1.1 eq) in the same anhydrous solvent.

-

Slowly add the solution of the benzyl chloride and phenetole to the AlCl₃ suspension, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2][8][9][10][11]

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Bromo-5-chlorobenzyl chloride | 1.0 eq | Electrophile Precursor |

| Phenetole | 1.1 eq | Nucleophile |

| Anhydrous AlCl₃ | 1.3 eq | Lewis Acid Catalyst |

| Anhydrous DCM/DCE | Appropriate Volume | Solvent |

| Reaction Temperature | 0-5 °C | Control Selectivity |

| Reaction Time | 2-4 hours | Completion of Reaction |

| Expected Yield | 70-85% | Product Formation |

Part 3: C-Glycosylation

Rationale: This is the key bond-forming step to create the C-aryl glucoside. The bromo-substituted diarylmethane is converted to a highly nucleophilic organolithium species via lithium-halogen exchange.[12] This organolithium then attacks the electrophilic carbonyl carbon of a protected gluconolactone. The use of a silyl-protected gluconolactone, such as 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, is common to ensure the stability of the sugar moiety during the reaction.[13][14] The resulting intermediate is a hemiketal.[15][16][17]

Protocol:

-

Preparation of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone:

-

In a flame-dried flask under an inert atmosphere, dissolve D-glucono-1,5-lactone (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a suitable silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalytic amount of an acid (e.g., saccharin) or use trimethylsilyl chloride (TMSCl) with a base like N-methylmorpholine.[18]

-

Stir the reaction at room temperature until completion (monitored by TLC or GC).

-

Work up the reaction by filtration and removal of the solvent under reduced pressure to obtain the protected lactone, which is often used directly.

-

-

C-Glycosylation Reaction:

-

Dissolve 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in a mixture of anhydrous THF and toluene in a flame-dried, multi-necked flask under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the low temperature. The formation of the aryllithium species can be observed by a color change.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the protected lactone solution via cannula, again maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of a solution of methanesulfonic acid in methanol.

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected C-aryl glucoside (hemiketal).

-

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 1.0 eq | Aryl Precursor |

| n-Butyllithium (n-BuLi) | 1.1 eq | Lithiating Agent |

| Protected Gluconolactone | 1.2 eq | Glucose Moiety |

| Anhydrous THF/Toluene | Appropriate Volume | Solvent |

| Reaction Temperature | -78 °C | Control Reactivity |

| Reaction Time | 2-3 hours | Completion of Reaction |

| Expected Yield | 80-90% (crude) | Product Formation |

Part 4: Final Deprotection and Reduction to Dapagliflozin

Rationale: The final steps involve the removal of the silyl protecting groups and the reduction of the hemiketal intermediate to the desired C-glucoside. The reduction is typically achieved with a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which also facilitates the removal of the anomeric hydroxyl group.[19]

Protocol:

-

Dissolve the crude protected C-aryl glucoside from the previous step in a suitable solvent, such as a mixture of dichloromethane and acetonitrile.

-

Cool the solution to -10 to 0 °C.

-

Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Dapagliflozin can be purified by column chromatography on silica gel or by co-crystallization, for example, with (S)-propylene glycol, to yield the final product with high purity.[20][21][22]

| Reagent/Parameter | Quantity/Value | Purpose |

| Protected C-Aryl Glucoside | 1.0 eq | Precursor |

| Triethylsilane (Et₃SiH) | 2.0-3.0 eq | Reducing Agent |

| Boron trifluoride etherate (BF₃·OEt₂) | 2.0-3.0 eq | Lewis Acid/Catalyst |

| DCM/Acetonitrile | Appropriate Volume | Solvent |

| Reaction Temperature | 0 °C to RT | Controlled Reaction |

| Reaction Time | 14-18 hours | Completion of Reaction |

| Expected Yield | 75-85% (after purification) | Product Formation |

Conclusion

This application note outlines a comprehensive and viable synthetic pathway for the production of Dapagliflozin starting from 2-Bromo-5-chlorobenzyl alcohol. By providing detailed, step-by-step protocols and elucidating the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers and professionals in the field of pharmaceutical development. The described synthesis is robust, scalable, and relies on well-established chemical transformations, ensuring a high degree of reproducibility and efficiency.

References

-

Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. [Link]

-

Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents.[Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

-

SynThink. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Dapagliflozin. [Link]

-

WIPO Patentscope. Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]

-

NIH. Synthesis of 1,2-cis-2-C-branched aryl-C-glucosides via desulfurization of carbohydrate based hemithioacetals. [Link]

- Google Patents.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

WIPO Patentscope. Preparation method of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-glucolactone. [Link]

-

Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

-

Pharmacia. (2021, August 4). Dapagliflozin – structure, synthesis, and new indications. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]

-

NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

Scribd. Dapagliflozin Preparation Process | PDF. [Link]

-

Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?[Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Khan Academy. Cyclic hemiacetals and hemiketals. [Link]

-

Sciencemadness Discussion Board. (2023, March 2). Quick and partial report on benzyl bromide synthesis. [Link]

-

ResearchGate. A Concise and Efficient Synthesis of Dapagliflozin. [Link]

-

PubChem. 2,3,4,6-Tetrakis-O-trimethylsilyl-L-gluconolactone. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Wikipedia. Organolithium reagent. [Link]

- Google Patents. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents.

-

Wikipedia. Hemiacetal. [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

Sciencemadness.org. Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine. [Link]

-

ResearchGate. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

Sources

- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. mt.com [mt.com]

- 4. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 5. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene|BLD Pharm [bldpharm.com]

- 10. punagri.com [punagri.com]

- 11. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 13. CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone - Google Patents [patents.google.com]

- 14. 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | 32384-65-9 [chemicalbook.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hemiacetal - Wikipedia [en.wikipedia.org]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 20. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

- 21. scribd.com [scribd.com]

- 22. WO2018029611A1 - Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof - Google Patents [patents.google.com]

Williamson ether synthesis with 2-Bromo-5-chlorobenzyl alcohol

Application Note: Strategic Etherification of 2-Bromo-5-chlorobenzyl Alcohol

Executive Summary

This guide details the protocol for the Williamson ether synthesis utilizing 2-Bromo-5-chlorobenzyl alcohol (CAS: 60666-70-8) as the nucleophilic scaffold. This specific substrate is a high-value intermediate in medicinal chemistry due to its unique halogenation pattern: the ortho-bromide and meta-chloride (relative to the benzylic position) provide orthogonal handles for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid library diversification after the ether linkage is established.

We present two validated methodologies:

-

Method A (High-Performance): Sodium Hydride (NaH) in anhydrous DMF. Best for small-scale, high-value synthesis where yield is paramount.

-

Method B (Process-Scalable): Phase Transfer Catalysis (PTC) using NaOH/TBAB. Best for multi-gram scale-up, avoiding anhydrous conditions.

Substrate Analysis & Chemoselectivity

Molecule: 2-Bromo-5-chlorobenzyl alcohol Molecular Weight: 221.48 g/mol Acidity (pKa): ~14.5–15.0 (Slightly more acidic than benzyl alcohol due to inductive withdrawing effects of halogens).

Strategic Considerations:

-

Halogen Stability: The aryl bromide and aryl chloride bonds are stable under standard Williamson basic conditions. However, avoid using organolithium bases (e.g., n-BuLi) for deprotonation, as this will trigger Lithium-Halogen exchange at the 2-position.

-

Electrophile Constraints: The Williamson ether synthesis is an SN2 reaction.[1][2][3][4] The electrophile (R-X) coupled to this alcohol must be primary or methyl .[2][5] Secondary alkyl halides will result in significant elimination (E2) byproducts; tertiary halides will fail completely.[5]

Reaction Mechanism & Pathway

The reaction proceeds via a two-step concerted mechanism:

-

Activation: Deprotonation of the hydroxyl group to form the alkoxide.

-

Coupling: Nucleophilic attack of the alkoxide on the alkyl halide (SN2).[1][6]

Figure 1: Mechanistic pathway for the conversion of 2-Bromo-5-chlorobenzyl alcohol to its ether derivative.

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol

Recommended for: <5g scale, difficult electrophiles, or when anhydrous conditions are easily maintained.

Reagents:

-

2-Bromo-5-chlorobenzyl alcohol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Electrophile (R-Br or R-I) (1.1 – 1.5 equiv)

-

Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Nitrogen or Argon.[7]

-

Solubilization: Dissolve 2-Bromo-5-chlorobenzyl alcohol in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Caution: Vigorous evolution of H₂ gas will occur. Vent the flask via a needle.

-

Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange (formation of the alkoxide).

-

Coupling: Add the alkyl halide (R-X) dropwise via syringe.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. If the electrophile is sluggish (e.g., alkyl chlorides), heat to 60°C.

-

Quench: Cool to 0°C. Slowly add saturated aq. NH₄Cl to quench unreacted NaH.[8]

-

Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Phase Transfer Catalysis (PTC)

Recommended for: >5g scale, industrial process, or moisture-sensitive labs.

Reagents:

-

2-Bromo-5-chlorobenzyl alcohol (1.0 equiv)[9]

-

Sodium Hydroxide (50% w/v aqueous solution) (5.0 equiv)

-

Tetrabutylammonium Bromide (TBAB) (0.05 – 0.10 equiv)

-

Electrophile (R-Br) (1.2 equiv)

-

Solvent: Toluene or DCM (Biphasic system)

Step-by-Step Workflow:

-

Mixture: In a flask, combine the alcohol, alkyl halide, and Toluene.

-

Catalyst: Add the TBAB catalyst.

-

Base Addition: Add the 50% NaOH solution. The mixture will form two distinct phases.[7][10]

-

Reaction: Vigorously stir (high RPM required to mix phases) at reflux (if Toluene) or 40°C (if DCM) for 4–12 hours.

-

Workup: Separate layers. The product is in the organic layer.[11] Wash organic layer with water and dilute HCl (to neutralize residual base). Dry and concentrate.

Data Comparison & Decision Matrix

| Feature | Method A (NaH/DMF) | Method B (PTC/NaOH) |

| Moisture Sensitivity | High (Requires dry solvents) | Low (Water is the solvent) |

| Reaction Rate | Fast (Homogeneous) | Moderate (Heterogeneous) |

| Purification | DMF removal can be tedious | Easy (Solvent evaporation) |

| Safety | H₂ gas evolution (Flammability risk) | Caustic NaOH (Corrosive) |

| Atom Economy | Lower (NaH excess) | Higher (Catalytic transfer) |

Workflow Decision Tree:

Figure 2: Decision matrix for selecting the optimal etherification protocol.

Troubleshooting & QC

-

Low Yield: Check the Alkyl Halide structure. If R-X is secondary, E2 elimination is competing.[2][5][6] Switch to a sulfonate leaving group (Tosylate/Mesylate) which is less prone to elimination, or use Method A at lower temperatures.

-

Starting Material Remains: If using Method B (PTC), increase stirring speed. The reaction is diffusion-controlled; poor mixing prevents the catalyst from shuttling the anion.

-

Impurity Profile:

-

Peak at ~5-6 ppm (1H NMR): Indicates elimination product (alkene) from the alkyl halide.[6]

-

Broad singlet ~4.5 ppm: Unreacted Benzyl Alcohol O-H.

-

References

-

Williamson, A. W. (1850).[1][2][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis". Tetrahedron Letters, 16(38), 3251-3254.[6]

-

Sigma-Aldrich. (n.d.). "Product Specification: 2-Bromo-5-chlorobenzyl alcohol". Sigma-Aldrich Catalog.

-

BenchChem. (2025).[7][8] "General Protocol for Williamson Ether Synthesis". BenchChem Protocols.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. orgosolver.com [orgosolver.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

Application Note: Selective Oxidation of 2-Bromo-5-chlorobenzyl alcohol to 2-Bromo-5-chlorobenzaldehyde

Abstract

This comprehensive guide details the selective oxidation of 2-bromo-5-chlorobenzyl alcohol to its corresponding aldehyde, a critical transformation in the synthesis of pharmaceutical intermediates and fine chemicals.[1] We will explore the nuances of this reaction, addressing the challenges posed by the electron-withdrawing halogen substituents on the aromatic ring. This document provides a comparative analysis of suitable oxidation methodologies, including detailed, field-tested protocols for Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and TEMPO-catalyzed oxidation. The causality behind procedural choices, safety considerations, and troubleshooting strategies are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selectivity

The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. However, the reaction is often complicated by the potential for over-oxidation to the corresponding carboxylic acid. When the substrate is a substituted benzyl alcohol, such as 2-bromo-5-chlorobenzyl alcohol, the electronic effects of the substituents add another layer of complexity.

The bromine and chlorine atoms on the phenyl ring are electron-withdrawing groups. These groups decrease the electron density of the aromatic ring and the benzylic position, which can lead to slower reaction rates compared to unsubstituted benzyl alcohol.[2] The choice of oxidant and reaction conditions is therefore paramount to achieve high conversion and selectivity without resorting to harsh conditions that could lead to unwanted side reactions.

This application note serves as a practical guide to navigate these challenges, offering robust protocols and the scientific rationale behind them.

Strategic Selection of an Oxidant

The ideal oxidant for this transformation should be mild enough to prevent over-oxidation while being reactive enough to overcome the deactivating effect of the halogen substituents. Several classes of reagents are suitable for this purpose. We will focus on three widely-used systems: a chromium-based reagent (PCC), a hypervalent iodine reagent (DMP), and a catalytic system (TEMPO).

Comparative Analysis of Key Oxidation Methods

| Oxidation Method | Oxidant | Typical Conditions | Advantages | Disadvantages | Yield Potential |

| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂ (DCM), Room Temp | Reliable, widely used, commercially available. | Toxic chromium waste, can be acidic, requires stoichiometric amounts.[3] | Good to Excellent |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM), Room Temp | Very mild, neutral conditions, high yields, fast reactions.[4][5] | Expensive, reagent is sensitive to moisture, produces iodinane byproduct.[5] | Excellent |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst) with a co-oxidant (e.g., NaOCl) | Biphasic (e.g., DCM/water), 0°C to RT | Catalytic in TEMPO, "greener" with bleach as co-oxidant, high selectivity.[6] | Reaction can be sensitive to pH, potential for chlorination with NaOCl.[6] | Good to Excellent |

Reaction Mechanisms and Workflow Visualization

Understanding the reaction mechanism is crucial for troubleshooting and optimizing the reaction. Below are simplified mechanisms for the three discussed oxidation methods.

General Oxidation Workflow

The following diagram illustrates the general workflow from starting material to purified product.

Caption: General Experimental Workflow for Aldehyde Synthesis.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The DMP oxidation proceeds through a ligand exchange followed by an intramolecular elimination.

Caption: Simplified Mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS). 2-Bromo-5-chlorobenzaldehyde is an irritant.[7]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred for its mild conditions and high efficiency.[5]

Materials:

-

2-Bromo-5-chlorobenzyl alcohol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred solution of 2-bromo-5-chlorobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from petroleum ether to afford pure 2-bromo-5-chlorobenzaldehyde.[8]

Protocol 2: TEMPO-Catalyzed Oxidation

This protocol uses catalytic TEMPO with sodium hypochlorite (bleach) as the terminal oxidant, representing a more cost-effective and environmentally conscious approach. A similar method has been cited in the synthesis of this target molecule.[8]

Materials:

-

2-Bromo-5-chlorobenzyl alcohol (1.0 eq)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 eq)

-

Potassium bromide (KBr) (0.1 eq)

-

Sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%, 1.5 eq)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve 2-bromo-5-chlorobenzyl alcohol (1.0 eq), TEMPO (0.05 eq), and KBr (0.1 eq) in DCM (approx. 0.2 M).

-

Add saturated aqueous NaHCO₃ solution (equal volume to the organic phase). Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Slowly add the NaOCl solution dropwise via an addition funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction by TLC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde as described in Protocol 4.1.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic reagent for this transformation, known for its reliability.[9]

Materials:

-

2-Bromo-5-chlorobenzyl alcohol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

Procedure:

-

To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 2-bromo-5-chlorobenzyl alcohol (1.0 eq) in anhydrous DCM dropwise.

-

Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark brown, tarry consistency. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 4.1.

Troubleshooting and Expert Insights

-

Slow Reaction Rate: Due to the electron-withdrawing nature of the halogens, reactions may be slower than with simple benzyl alcohol.[2] If the reaction stalls, a slight increase in temperature (e.g., to 30-35°C) or the addition of a small amount of extra oxidant may be beneficial. However, monitor carefully to avoid side-product formation.

-

Over-oxidation: This is the primary potential side reaction. It is more common with stronger oxidants or if water is present in the reaction mixture, especially for PCC.[9] Using anhydrous solvents and mild conditions (like DMP or low-temperature TEMPO oxidation) minimizes this risk. The target aldehyde, 2-bromo-5-chlorobenzaldehyde, is a solid with a melting point of 64-68°C, which makes it less prone to aerobic oxidation upon storage compared to liquid aldehydes.

-

Incomplete Reaction with TEMPO: The pH of the aqueous layer is crucial in TEMPO oxidations. Ensure the NaHCO₃ buffer is effective. The reaction is often indicated by a color change; if this does not occur, check the quality of the bleach.

-

Work-up Issues with PCC: The work-up for PCC can be cumbersome due to the formation of a tarry chromium residue. A useful technique is to adsorb the entire reaction mixture onto silica gel, dry it, and then elute the product from the silica in a fritted funnel with a suitable solvent like diethyl ether or ethyl acetate.

Conclusion

The selective oxidation of 2-bromo-5-chlorobenzyl alcohol to 2-bromo-5-chlorobenzaldehyde can be achieved with high fidelity using several established methods. The choice of oxidant depends on factors such as scale, cost, tolerance for toxic byproducts, and the specific requirements of the synthetic route. For laboratory-scale synthesis where mild conditions and high purity are paramount, Dess-Martin Periodinane oxidation is an excellent choice. For larger-scale or process chemistry applications, a well-optimized TEMPO-catalyzed protocol offers a more economical and environmentally benign alternative. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently perform this crucial transformation.

References

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Green Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

YouTube. (2022, March 1). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

-

ACS Publications. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System. Journal of Chemical Education. Retrieved from [Link]

-

ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

RSC Publishing. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. Retrieved from [Link]

-

Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

MDPI. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]

-

ACS Publications. (2001). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Retrieved from [Link]

-

ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Synthetic Communications. Retrieved from [Link]

-

RSC Publishing. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]

- Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.

-

YouTube. (2023, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

-

MDPI. (2019). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

YouTube. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]

-

Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

-

PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-chlorobenzaldehyde | 174265-12-4 [chemicalbook.com]

- 2. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Protecting Group Strategies for 2-Bromo-5-chlorobenzyl Alcohol in Multi-Step Synthesis

Application Note & Protocols

Introduction: Navigating the Synthetic Maze with 2-Bromo-5-chlorobenzyl Alcohol

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of complex molecules. 2-Bromo-5-chlorobenzyl alcohol, a halogenated aromatic building block, presents a unique set of challenges and opportunities for the synthetic chemist. The presence of electron-withdrawing bromine and chlorine atoms on the aromatic ring modulates the reactivity of the benzylic alcohol, influencing the choice of protecting group and the conditions for its installation and removal. This application note provides a detailed guide to selecting and implementing effective protecting group strategies for 2-Bromo-5-chlorobenzyl alcohol, ensuring the successful execution of complex synthetic routes.

The Strategic Imperative: Why Protect 2-Bromo-5-chlorobenzyl Alcohol?

The hydroxyl group of 2-Bromo-5-chlorobenzyl alcohol is a versatile functional handle, but its reactivity can be a double-edged sword. In a multi-step synthesis, this alcohol can interfere with a variety of common transformations:

-

Reactions with Organometallics: Grignard reagents, organolithiums, and other similar nucleophiles will be quenched by the acidic proton of the alcohol.

-

Oxidation-Sensitive Reactions: While the alcohol itself can be a target for oxidation, its presence can complicate selective oxidation of other functional groups within the molecule.

-

Reactions with Electrophiles: The hydroxyl group can react with a wide range of electrophiles, leading to undesired byproducts.

Therefore, the temporary "masking" of the alcohol as a less reactive ether derivative is often a crucial step to ensure the desired chemical outcome.

Selecting the Right Tool for the Job: A Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic sequence. The ideal protecting group should be:

-

Easy and high-yielding to install.

-

Stable to the reaction conditions planned for subsequent steps.

-

Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[1]

For 2-Bromo-5-chlorobenzyl alcohol, two primary classes of ether-based protecting groups are particularly well-suited: Silyl Ethers and Tetrahydropyranyl (THP) Ethers .

Silyl Ethers: The Workhorses of Alcohol Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[2] Common silyl ethers include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS or TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[3][4]

For 2-Bromo-5-chlorobenzyl alcohol, the tert-Butyldimethylsilyl (TBDMS) group offers an excellent balance of stability and ease of removal.